molecular formula C20H24O3 B14515552 4-Propoxyphenyl 4-(2-methylpropyl)benzoate CAS No. 62716-74-9

4-Propoxyphenyl 4-(2-methylpropyl)benzoate

Cat. No.: B14515552
CAS No.: 62716-74-9
M. Wt: 312.4 g/mol
InChI Key: GSGCLNZJKQUECB-UHFFFAOYSA-N
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Description

4-Propoxyphenyl 4-(2-methylpropyl)benzoate is an organic compound with the molecular formula C20H24O3 It is a derivative of benzoate, characterized by the presence of a propoxy group and a 2-methylpropyl group attached to the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propoxyphenyl 4-(2-methylpropyl)benzoate typically involves a multi-step process. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction . The Friedel-Crafts acylation introduces the acyl group onto the benzene ring, which is then reduced to the desired alkyl group using the Clemmensen reduction. The reaction conditions for these steps include the use of catalysts such as aluminum chloride for the acylation and zinc amalgam in hydrochloric acid for the reduction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Propoxyphenyl 4-(2-methylpropyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Propoxyphenyl 4-(2-methylpropyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Propoxyphenyl 4-(2-methylpropyl)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and receptors, influencing cellular processes and metabolic activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-Propoxyphenyl benzoate
  • 4-(2-Methylpropyl)benzoate
  • 4-Propoxyphenyl 4-methylbenzoate

Uniqueness

4-Propoxyphenyl 4-(2-methylpropyl)benzoate is unique due to the presence of both the propoxy and 2-methylpropyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

62716-74-9

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

IUPAC Name

(4-propoxyphenyl) 4-(2-methylpropyl)benzoate

InChI

InChI=1S/C20H24O3/c1-4-13-22-18-9-11-19(12-10-18)23-20(21)17-7-5-16(6-8-17)14-15(2)3/h5-12,15H,4,13-14H2,1-3H3

InChI Key

GSGCLNZJKQUECB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CC(C)C

Origin of Product

United States

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